Cas no 1805584-19-3 (5-Bromo-2-fuloro-4-pyridinecarbonitrile)

5-Bromo-2-fuloro-4-pyridinecarbonitrile 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-fluoroisonicotinonitrile
- 4-Pyridinecarbonitrile, 5-bromo-2-fluoro-
- 5-Bromo-2-fuloro-4-pyridinecarbonitrile
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- インチ: 1S/C6H2BrFN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H
- InChIKey: XOHQEYJHTALMSK-UHFFFAOYSA-N
- ほほえんだ: C1(F)=NC=C(Br)C(C#N)=C1
5-Bromo-2-fuloro-4-pyridinecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590063-0.5g |
5-bromo-2-fluoropyridine-4-carbonitrile |
1805584-19-3 | 95% | 0.5g |
$2466.0 | 2023-06-04 | |
Aaron | AR01E42G-250mg |
5-Bromo-2-fuloro-4-pyridinecarbonitrile |
1805584-19-3 | 95% | 250mg |
$677.00 | 2025-02-10 | |
Enamine | EN300-1590063-50mg |
5-bromo-2-fluoropyridine-4-carbonitrile |
1805584-19-3 | 95.0% | 50mg |
$839.0 | 2023-09-23 | |
A2B Chem LLC | AX36972-100mg |
5-Bromo-2-fluoroisonicotinonitrile |
1805584-19-3 | 95% | 100mg |
$1191.00 | 2024-04-20 | |
1PlusChem | 1P01E3U4-100mg |
5-Bromo-2-fuloro-4-pyridinecarbonitrile |
1805584-19-3 | 95% | 100mg |
$1419.00 | 2024-06-18 | |
1PlusChem | 1P01E3U4-10g |
5-Bromo-2-fuloro-4-pyridinecarbonitrile |
1805584-19-3 | 95% | 10g |
$16868.00 | 2024-06-18 | |
A2B Chem LLC | AX36972-250mg |
5-Bromo-2-fluoroisonicotinonitrile |
1805584-19-3 | 95% | 250mg |
$1682.00 | 2024-04-20 | |
A2B Chem LLC | AX36972-50mg |
5-Bromo-2-fluoroisonicotinonitrile |
1805584-19-3 | 95% | 50mg |
$919.00 | 2024-04-20 | |
Aaron | AR01E42G-1g |
5-Bromo-2-fuloro-4-pyridinecarbonitrile |
1805584-19-3 | 95% | 1g |
$1340.00 | 2025-02-10 | |
Aaron | AR01E42G-5g |
5-Bromo-2-fuloro-4-pyridinecarbonitrile |
1805584-19-3 | 95% | 5g |
$12636.00 | 2023-12-14 |
5-Bromo-2-fuloro-4-pyridinecarbonitrile 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
5-Bromo-2-fuloro-4-pyridinecarbonitrileに関する追加情報
Recent Advances in the Application of 5-Bromo-2-fluoro-4-pyridinecarbonitrile (CAS: 1805584-19-3) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-2-fluoro-4-pyridinecarbonitrile (CAS: 1805584-19-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This heterocyclic building block has gained significant attention due to its unique electronic properties and versatility in medicinal chemistry applications. Recent studies have demonstrated its utility in constructing pharmacophores with enhanced binding affinity and selectivity profiles.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 5-Bromo-2-fluoro-4-pyridinecarbonitrile as a critical precursor for developing a new class of BTK (Bruton's tyrosine kinase) inhibitors. The bromo and fluoro substituents on the pyridine ring allowed for precise structural modifications through palladium-catalyzed cross-coupling reactions, enabling the team to optimize drug-like properties while maintaining potent enzymatic inhibition (IC50 values in the low nanomolar range). This work highlights the compound's importance in addressing resistance mechanisms observed in current BTK inhibitor therapies.
Another significant application was reported in ACS Chemical Biology, where 1805584-19-3 served as the starting material for developing fluorescent probes targeting G protein-coupled receptors (GPCRs). The electron-withdrawing nature of the cyano group facilitated the design of environment-sensitive fluorophores that could monitor receptor conformational changes in real-time. This breakthrough provides researchers with powerful tools for studying GPCR signaling dynamics and screening potential modulators.
Recent synthetic methodology developments have expanded the utility of this compound. A Nature Communications paper described a novel copper-mediated cyanation protocol that transforms 5-Bromo-2-fluoro-4-pyridinecarbonitrile into various derivatives while preserving the valuable fluorine substituent. This methodology significantly improves the efficiency of generating diverse compound libraries for structure-activity relationship studies in drug discovery programs.
From a safety and pharmacokinetic perspective, recent ADMET studies of derivatives containing this scaffold show promising metabolic stability profiles, with particular advantages in CNS penetration for neurological targets. The fluorine atom appears to confer favorable properties regarding both potency and drug-likeness, as evidenced by multiple lead optimization campaigns across different target classes.
Looking forward, 5-Bromo-2-fluoro-4-pyridinecarbonitrile continues to be a valuable building block in pharmaceutical research, with ongoing investigations exploring its use in PROTACs (proteolysis targeting chimeras) and covalent inhibitor design. Its unique substitution pattern offers multiple vectors for structural diversification, making it particularly suitable for fragment-based drug discovery approaches that require efficient elaboration of core scaffolds.
1805584-19-3 (5-Bromo-2-fuloro-4-pyridinecarbonitrile) 関連製品
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